Mayr Nucleophilicity Parameter N: 1.36 Log Units Higher Than 1-(Trimethylsiloxy)cyclohexene
In dichloromethane at 20 °C, 1-(trimethylsiloxy)cyclopentene exhibits a Mayr nucleophilicity parameter N of 6.57 (sN = 0.93), compared to N = 5.21 (sN = 1.00) for 1-(trimethylsiloxy)cyclohexene, both determined against the same benzhydrylium reference electrophile system [1][2]. The ΔN of 1.36 corresponds to a factor of approximately 23 in relative nucleophilicity (10^ΔN ≈ 23). The cyclopentene derivative is also only marginally less nucleophilic than 1-(trimethylsiloxy)cycloheptene (N = 6.62, sN = 1.00, determined with a single electrophile and an estimated sN [3]).
| Evidence Dimension | Nucleophilicity (Mayr N parameter) in CH2Cl2 |
|---|---|
| Target Compound Data | N = 6.57, sN = 0.93 |
| Comparator Or Baseline | 1-(Trimethylsiloxy)cyclohexene: N = 5.21, sN = 1.00; 1-(Trimethylsiloxy)cycloheptene: N = 6.62, sN = 1.00 |
| Quantified Difference | ΔN(cyclopentene − cyclohexene) = +1.36 (~23× more nucleophilic); ΔN(cyclopentene − cycloheptene) = −0.05 |
| Conditions | Dichloromethane, 20 °C, benzhydrylium reference electrophile system (J. Am. Chem. Soc. 2001) |
Why This Matters
A 23-fold difference in nucleophilicity directly governs reaction rates with weak electrophiles; choosing the cyclopentene analog can be the difference between preparatively useful yields and failed reactions in enolate alkylation and Michael addition protocols.
- [1] Mayr's Database of Reactivity Parameters. 1-(Trimethylsiloxy)cyclopentene (CH2Cl2). Entry ID 47. J. Am. Chem. Soc. 2001, 123, 9500–9512. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank2/fe/details/47 View Source
- [2] Mayr's Database of Reactivity Parameters. 1-(Trimethylsiloxy)cyclohexene (CH2Cl2). Entry ID 44. J. Am. Chem. Soc. 2001, 123, 9500–9512. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank2/fe/details/44 View Source
- [3] Mayr's Database of Reactivity Parameters. 1-(Trimethylsiloxy)cycloheptene (CH2Cl2). Entry ID 232. Acc. Chem. Res. 2003, 36, 66–77. https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank2/fe/details/232 View Source
